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Compound of Interest

Compound Name:
3-Amino-1-methylpiperidine-2,6-

dione hydrochloride

CAS No.: 1909304-98-8

Cat. No.: B1383170

Get Quote

In the landscape of contemporary drug discovery, the piperidine-2,6-dione heterocycle stands

out as a privileged scaffold. Its significance is rooted in its central role as the pharmacophore in

a class of transformative therapeutic agents, most notably thalidomide and its more potent,

safer analogs, lenalidomide and pomalidomide.[1][2] These molecules, known as

immunomodulatory drugs (IMiDs), have revolutionized the treatment of multiple myeloma and

other hematological malignancies. Their mechanism of action hinges on binding to the

Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3

ubiquitin ligase complex.[3]

This guide focuses on a specific, yet crucial, derivative: 3-Amino-1-methylpiperidine-2,6-dione.

This compound is not merely an academic curiosity but a valuable building block for

synthesizing novel chemical entities. The N-methylation distinguishes it from the direct

precursors of lenalidomide, offering a modulation of its physicochemical properties, such as

solubility and metabolic stability, while retaining the essential 3-amino group required for further

chemical elaboration.
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For researchers, medicinal chemists, and drug development professionals, a deep

understanding of this molecule's chemical properties—from its synthesis and reactivity to its

spectroscopic signature—is paramount for leveraging its full potential in creating next-

generation therapeutics, including targeted protein degraders like PROTACs (Proteolysis

Targeting Chimeras).[3] This document serves as a comprehensive technical resource,

grounded in established chemical principles and synthetic methodologies.

Core Chemical and Physical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application

in research and development. These parameters dictate storage conditions, solvent selection

for reactions, and analytical characterization methods.

Property Value Source

IUPAC Name
3-Amino-1-methylpiperidine-

2,6-dione
N/A

CAS Number 1516729-69-3 [4]

Molecular Formula C₆H₁₀N₂O₂ N/A

Molecular Weight 142.16 g/mol N/A

Physical Form Solid [5]

SMILES Code O=C(C(N)CC1)N(C)C1=O [4]

Storage
Inert atmosphere, room

temperature
[6]

Synthesis and Purification: A Strategic Approach
The synthesis of 3-aminopiperidine-2,6-dione and its derivatives is a well-trodden path in

process chemistry, frequently starting from readily available and inexpensive chiral precursors

like glutamine or glutamic acid.[7] The synthesis of the N-methylated target compound follows a

similar logic, requiring strategic protection and cyclization steps.

Retrosynthetic Analysis and Proposed Pathway
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The most logical synthetic strategy involves a three-step sequence starting from N-Boc-L-

glutamine. The N-methylation of the glutarimide ring nitrogen can be envisioned either before

or after the cyclization step. A plausible and efficient route involves cyclization followed by N-

methylation.

Synthetic Pathway for 3-Amino-1-methylpiperidine-2,6-dione

N-Boc-L-Glutamine N-Boc-3-aminopiperidine-2,6-dione

  Cyclization
(e.g., CDI, DMAP)   N-Boc-3-amino-1-methylpiperidine-2,6-dione

  N-Methylation
(e.g., MeI, Base)   3-Amino-1-methylpiperidine-2,6-dione

  Boc Deprotection
(e.g., TFA or HCl)  

Click to download full resolution via product page

Caption: A proposed synthetic workflow from N-Boc-L-Glutamine.

Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative methodology synthesized from established

procedures for similar compounds.[7] Researchers should optimize conditions based on their

specific laboratory setup and scale.

Step 1: Cyclization of N-Boc-L-Glutamine

Rationale: This step constructs the core piperidine-2,6-dione ring. N,N'-Carbonyldiimidazole

(CDI) is an effective and mild coupling agent for forming the imide ring from the primary

amide and carboxylic acid of glutamine.

Procedure:

1. Suspend N-Boc-L-glutamine in an anhydrous aprotic solvent such as tetrahydrofuran

(THF).

2. Add N,N'-Carbonyldiimidazole (CDI) (approx. 1.1 equivalents) portion-wise to the

suspension at room temperature.
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3. Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

4. Heat the reaction mixture to 40-60°C and stir until TLC or LC-MS analysis indicates the

complete consumption of the starting material.[7]

5. Cool the reaction, quench with a mild acid (e.g., saturated NH₄Cl solution), and extract the

product with an organic solvent like ethyl acetate.

6. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield N-Boc-3-aminopiperidine-2,6-dione.

Step 2: N-Methylation

Rationale: This step introduces the methyl group onto the imide nitrogen. A strong base is

required to deprotonate the imide N-H, which is acidic, followed by nucleophilic attack on an

electrophilic methyl source.

Procedure:

1. Dissolve the product from Step 1 in an anhydrous polar aprotic solvent like DMF or THF.

2. Cool the solution in an ice bath (0°C).

3. Add a strong base such as sodium hydride (NaH) (approx. 1.1 equivalents) portion-wise.

Allow the mixture to stir for 30 minutes.

4. Add methyl iodide (MeI) (approx. 1.2 equivalents) dropwise.

5. Allow the reaction to warm to room temperature and stir overnight.

6. Monitor the reaction by TLC/LC-MS. Upon completion, carefully quench the reaction with

water and extract the product.

7. Purify the crude product via column chromatography to obtain N-Boc-3-amino-1-

methylpiperidine-2,6-dione.

Step 3: Boc Deprotection
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Rationale: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group

from the 3-amino position to yield the final product. This is readily achieved under acidic

conditions.

Procedure:

1. Dissolve the N-methylated intermediate in a suitable solvent such as dichloromethane

(DCM) or ethyl acetate.

2. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in

dioxane (e.g., 4M).[7]

3. Stir the reaction at room temperature for 1-4 hours until deprotection is complete.

4. Concentrate the reaction mixture under reduced pressure. If HCl was used, the

hydrochloride salt is typically obtained directly. If TFA was used, a salt-free product can be

obtained by neutralization with a base (e.g., NaHCO₃ solution) and extraction, or the TFA

salt can be isolated.

Spectroscopic and Analytical Characterization
Accurate structural confirmation is non-negotiable in chemical synthesis. The following data

represent the expected spectroscopic signatures for 3-Amino-1-methylpiperidine-2,6-dione,

which are critical for its identification and purity assessment. Spectroscopic data for this specific

compound can be found at suppliers like BLDpharm.[4]
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Technique Expected Characteristics

¹H NMR

δ (ppm): ~3.8-4.0 (m, 1H, CH-NH₂), ~3.0 (s, 3H,

N-CH₃), ~2.0-2.8 (m, 4H, ring -CH₂-CH₂-), ~1.6-

2.0 (br s, 2H, -NH₂). The amino protons are

exchangeable with D₂O.

¹³C NMR
δ (ppm): ~170-175 (2C, C=O), ~50-55 (1C, CH-

NH₂), ~25-35 (2C, ring CH₂), ~25 (1C, N-CH₃).

Mass Spec (ESI+) m/z: Expected [M+H]⁺ = 143.08.

FT-IR

ν (cm⁻¹): ~3300-3400 (N-H stretch, primary

amine), ~1700-1750 (C=O stretch, imide),

~1650-1680 (C=O stretch, imide), ~2900-3000

(C-H stretch).

Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Amino-1-methylpiperidine-2,6-dione lies in the reactivity of its primary

amino group, which serves as a handle for diversification.
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Key Chemical Transformations

3-Amino-1-methyl-
piperidine-2,6-dione

Amide Derivatives

 Acyl Chloride (RCOCl),
 Pyridine 

Sulfonamide Derivatives

 Sulfonyl Chloride (RSO₂Cl),
 Et₃N 

N-Alkylated Amines

 Reductive Amination
(R'CHO, NaBH(OAc)₃) 

PROTACs
(CRBN Ligand)

 Linker Attachment 

Click to download full resolution via product page

Caption: Reactivity of the 3-amino group for further derivatization.

N-Acylation: The 3-amino group readily reacts with acyl chlorides, anhydrides, or carboxylic

acids (using coupling agents like HATU or EDC) to form amide bonds. This is the most

common transformation and is fundamental to creating analogs of IMiDs.[1]

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, introducing a different

electronic and steric profile compared to amides.

Reductive Amination: The primary amine can be converted to a secondary or tertiary amine

by reacting with aldehydes or ketones in the presence of a reducing agent like sodium

triacetoxyborohydride.[8]

Role as a CRBN Ligand: The piperidine-2,6-dione core is the essential motif for binding to

the Cereblon protein.[3] Therefore, derivatives synthesized from this starting material are

prime candidates for use as Cereblon-recruiting ligands in the design of PROTACs.
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PROTAC Structure

Ligand for
Protein of Interest (POI)

Linker

3-Amino-1-methyl-
piperidine-2,6-dione

(Derivative)

Click to download full resolution via product page

Caption: Role as a CRBN ligand in a PROTAC molecule.

Safety and Handling
As with any laboratory chemical, proper handling is essential. The hydrochloride salt of the

parent compound, 3-aminopiperidine-2,6-dione, is classified as an irritant and is harmful if

swallowed, in contact with skin, or if inhaled.[5][6][9][10]

Hazard Statements (for related compounds): H302 (Harmful if swallowed), H315 (Causes

skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

[9][10]

Precautionary Measures:

Always handle in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves.[5]

Avoid breathing dust, fume, gas, mist, vapors, or spray.
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Store in a tightly sealed container in a dry, well-ventilated place under an inert

atmosphere.[6]

Conclusion
3-Amino-1-methylpiperidine-2,6-dione is more than just a chemical intermediate; it is a key

enabler in the quest for novel therapeutics. Its structure is intrinsically linked to the powerful

biology of Cereblon modulation, providing a validated starting point for the design of

immunomodulators and targeted protein degraders. A thorough grasp of its synthesis,

characterization, and reactivity allows researchers to precisely engineer new molecules with

potentially superior pharmacological profiles. As the fields of medicinal chemistry and chemical

biology continue to evolve, the strategic application of such well-characterized, high-value

building blocks will remain a cornerstone of innovation and success.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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